Oxidanyl

Vue d'ensemble

Description

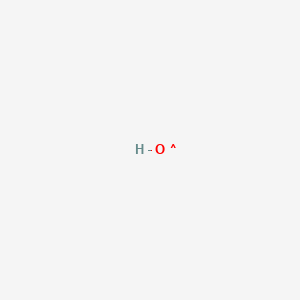

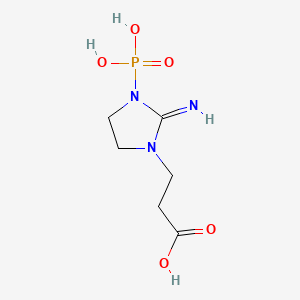

Hydroxyl is an oxygen hydride, an oxygen radical and a member of reactive oxygen species.

The univalent radical OH. Hydroxyl radical is a potent oxidizing agent.

Applications De Recherche Scientifique

Oxidative Stress and Aging

The free radical theory of aging suggests that oxidants play a significant role in the aging process. Oxidants, including reactive oxygen species (ROS), are implicated in causing cellular damage, thereby contributing to the aging phenomenon. The study of oxidants and their impact on biological systems has expanded significantly, encompassing fields such as radiation biology, genetics, and molecular biology. Research indicates that managing oxidative stress might help in mitigating age-related deterioration (Beckman & Ames, 1998).

Oxidative DNA Damage

Oxidatively generated damage to nucleic acids, particularly DNA, is a critical area of study. Oxidative radicals and non-radical oxygen species can induce a variety of modifications in DNA, leading to potential cellular malfunction or diseases. Standardizing the nomenclature for oxidized DNA bases and understanding the mechanisms of DNA degradation are pivotal for research in this domain (Cadet et al., 2012).

Antioxidant Enzyme Upregulation

The monoamine oxidase B (MAO B) inhibitor, (--)Deprenyl, is known for upregulating the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in various body tissues. This upregulation is believed to contribute to systemic anti-aging effects and possibly extend the lifespan of experimental animals (Kitani et al., 2002).

Synthetic Antioxidant Mimics

There's significant research into creating synthetic mimics of glutathione peroxidase (GPx), a crucial antioxidant enzyme. Synthetic organoselenium compounds, like ebselen, have been shown to mimic GPx's activity, providing a protective effect against oxidative damage in both in vitro and in vivo settings. The development of these compounds could lead to new antioxidant and anti-inflammatory agents (Bhabak & Mugesh, 2010).

Oxidase-Mimicking Nanozymes

Recently, engineered nanostructures exhibiting oxidase-mimetic activity have garnered attention. These "nanozymes" are being explored for their potential biomedical applications in biosensing, antibacterial treatments, and cancer therapy. The precise tuning of their activity and understanding their catalytic mechanisms are crucial for further advancements in this field (Chong, Liu, & Ge, 2021).

Propriétés

Numéro CAS |

3352-57-6 |

|---|---|

Nom du produit |

Oxidanyl |

Formule moléculaire |

HO |

Poids moléculaire |

17.007 g/mol |

Nom IUPAC |

λ1-oxidane |

InChI |

InChI=1S/HO/h1H |

Clé InChI |

TUJKJAMUKRIRHC-UHFFFAOYSA-N |

SMILES |

[OH] |

SMILES canonique |

[OH] |

Synonymes |

Hydroxyl Radical |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Methoxyphenyl)-1-prop-2-enyl-2-pyrrolyl]propanoic acid](/img/structure/B1209667.png)

![2-[2-(Dimethylamino)ethylthio]-6,6-dimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B1209673.png)

![2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione](/img/structure/B1209674.png)